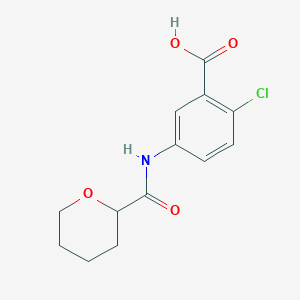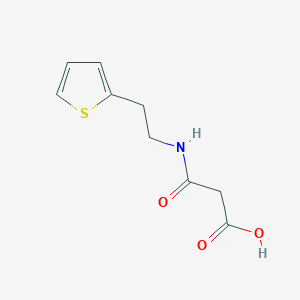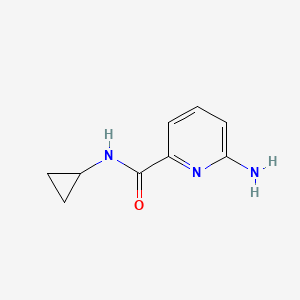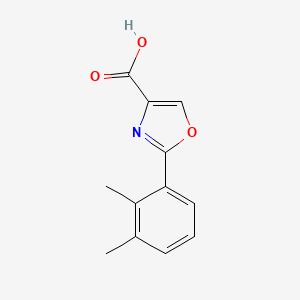![molecular formula C15H22N2O3 B7555027 2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PEPA and belongs to the class of piperazine derivatives. PEPA is a selective agonist of AMPA receptors and has been found to enhance synaptic transmission, making it a promising candidate for the treatment of various neurological disorders.
作用机制
PEPA acts as a selective agonist of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, PEPA increases the strength of synaptic connections and improves cognitive function. The exact mechanism of action of PEPA is still under investigation, but it is believed to involve the modulation of ion channel activity and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PEPA has been found to have a number of biochemical and physiological effects. It enhances synaptic transmission, increases the density of AMPA receptors, and improves the efficiency of synaptic transmission. PEPA also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a key role in cognitive function. In addition, PEPA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors.
实验室实验的优点和局限性
PEPA has several advantages for lab experiments. It is a selective agonist of AMPA receptors, which allows for specific targeting of these receptors in experiments. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using PEPA in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research on PEPA. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dosage and administration of PEPA for these conditions. Another area of interest is the development of new compounds that are more potent and selective agonists of AMPA receptors. Finally, there is a need for more research on the long-term effects of PEPA and its potential side effects, particularly in humans.
合成方法
The synthesis of PEPA involves the condensation of 2-phenoxyethylamine with 4-(chloromethyl)-benzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
PEPA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to enhance synaptic transmission and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. PEPA has also been shown to have anti-depressant and anti-anxiety effects, making it a potential candidate for the treatment of mood disorders.
属性
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13(15(18)19)17-9-7-16(8-10-17)11-12-20-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACBIOCLAIMORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)

![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)


![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

